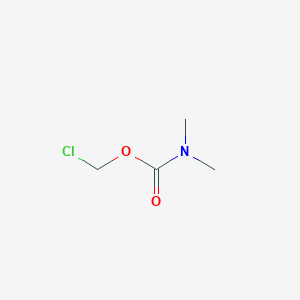

Chloromethyl dimethylcarbamate

Descripción general

Descripción

Chloromethyl dimethylcarbamate is a carbamate derivative . The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .

Synthesis Analysis

A phosgene-free flow-system synthesis of eight carbamates in the reaction of various amines with dimethyl carbonate has been presented . Another method involves the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Molecular Structure Analysis

Organic carbamates (or urethanes) are structural elements of many approved therapeutic agents . Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .

Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .

Physical And Chemical Properties Analysis

Carbamates are widely represented in agricultural chemicals, such as pesticides, fungicides, and herbicides . They play a major role in the chemical and paint industry as starting materials, intermediates, and solvents .

Aplicaciones Científicas De Investigación

Carbamoylation of Amines

Carbamate esters, which include chloromethyl N,N-dimethylcarbamate, represent an important class of organic compounds widely used in the chemical industry . They are synthesized through the carbamoylation of primary, secondary, and aromatic amines . This process is environmentally friendly and reduces the application of hazardous materials .

Synthesis of Pharmaceuticals

Carbamate esters are important intermediates in the synthesis of pharmaceuticals . The carbamoylation reaction provides a non-phosgene route to N-alkyl carbamate, an important compound in pharmaceutical synthesis .

Synthesis of Agrochemicals

Similar to pharmaceuticals, carbamate esters also play a crucial role in the synthesis of agrochemicals . The environmentally benign synthetic route to carbamate esters is particularly beneficial in this context .

Use as Protecting Groups

Carbamate esters can be used as protecting groups for amine functionality . This is particularly useful in complex organic synthesis where protecting groups are needed to prevent certain functional groups from reacting .

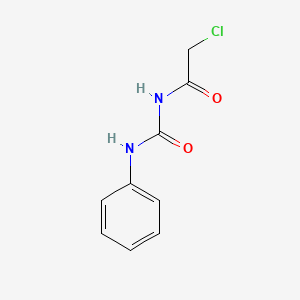

Chloromethylation of Aromatic Compounds

Chloromethyl N,N-dimethylcarbamate can be used in the chloromethylation of aromatic compounds . This process is catalyzed by ZnI2 in CH2Cl2 under mild conditions .

Catalyst in Carbamoylation Process

In the carbamoylation process, the iron-chrome catalyst TZC-3/1 was found to be the most active, leading to approximately 70% yield of methyl N-hexylcarbamate with an 80% selectivity in the reaction of n-hexylamine with dimethyl carbonate at 150°C .

Mecanismo De Acción

Target of Action

Chloromethyl N,N-dimethylcarbamate, also known as Chloromethyldimethylcarbamate or Chloromethyl dimethylcarbamate, is a carbamate ester . Carbamate esters are an important class of organic compounds that find wide application in the chemical industry . The primary targets of this compound are amines .

Mode of Action

The compound interacts with its targets (amines) through a process called carbamoylation . Carbamoylation is a chemical reaction in which a carbamate is produced by the reaction of an amine with an organic carbonate . In the case of Chloromethyl N,N-dimethylcarbamate, the reaction proceeds as follows :

RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROHRNH_2 + ROC(O)OR' \rightarrow (cat.) RNHC(O)OR' + ROH RNH2+ROC(O)OR′→(cat.)RNHC(O)OR′+ROH

where R is an alkyl group, and R’ is a methyl group .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of carbamates . Carbamates are important intermediates in the synthesis of pharmaceuticals and agrochemicals . They can also be used as protecting groups for amine functionality .

Result of Action

The result of the action of Chloromethyl N,N-dimethylcarbamate is the production of carbamates . These carbamates are used in various applications in the chemical industry, including the synthesis of pharmaceuticals and agrochemicals .

Action Environment

The action, efficacy, and stability of Chloromethyl N,N-dimethylcarbamate can be influenced by various environmental factors. For instance, the carbamoylation process is catalyzed by certain catalysts such as Fe2O3, Fe2O3/SiO2, Fe2O3/CoO/NiO/SiO2, TZC-3/1, and T-4419 . The most active catalyst was found to be the iron-chrome catalyst TZC-3/1 . The reaction temperature also plays a significant role, with the carbamoylation process leading to a yield of approximately 70% at 150°C .

Propiedades

IUPAC Name |

chloromethyl N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO2/c1-6(2)4(7)8-3-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODDBDWWPSOCNIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578055 | |

| Record name | Chloromethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl dimethylcarbamate | |

CAS RN |

49622-08-4 | |

| Record name | Chloromethyl dimethylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl N,N-dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Fluorophenyl)-6-iodoimidazo[1,2-a]pyridine](/img/structure/B3052902.png)

![Imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B3052906.png)

![Furo[3,4-F]-1,3-benzodioxol-5(7H)-one](/img/structure/B3052908.png)